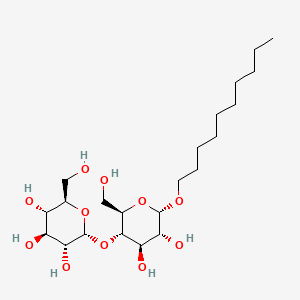

Decyl alpha-maltoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Decyl alpha-maltoside is synthesized through the glycosylation of decanol with maltose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the decanol and maltose. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products. The final product is purified through a series of filtration and crystallization steps to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Decyl alpha-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glycosidic bond and the formation of decanol and maltose. Oxidation reactions can modify the hydroxyl groups on the maltose moiety, potentially altering the compound’s properties .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a reagent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Hydrolysis: Decanol and maltose.

Oxidation: Various oxidized derivatives of this compound.

Applications De Recherche Scientifique

Decyl alpha-maltoside is extensively used in the following fields:

Chemistry: As a solubilizing agent for hydrophobic compounds and in the study of micelle formation.

Biology: For the extraction and stabilization of membrane proteins, facilitating their structural and functional analysis.

Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Mécanisme D'action

Decyl alpha-maltoside exerts its effects by interacting with the lipid bilayer of cell membranes. Its hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, allowing for the solubilization of membrane proteins. The compound stabilizes the proteins in a micelle-like structure, preserving their functional and structural integrity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- n-Dodecyl-α-D-maltopyranoside

- n-Octyl-β-D-glucopyranoside

- n-Nonyl-β-D-glucopyranoside

- n-Dodecyl-β-D-maltopyranoside

Uniqueness

Decyl alpha-maltoside is unique due to its balance between hydrophobic and hydrophilic properties, which allows it to form smaller micelles compared to longer-chain analogs like n-Dodecyl-α-D-maltopyranoside. This property makes it particularly effective for solubilizing membrane proteins without denaturing them .

Activité Biologique

Decyl alpha-maltoside, a nonionic surfactant and a member of the maltoside family, is recognized for its unique properties in biological applications. Its structure, characterized by a decyl group attached to an alpha-maltoside moiety, imparts significant amphiphilic characteristics, making it valuable in various biochemical and pharmaceutical contexts.

This compound functions primarily as a permeation enhancer, facilitating the transport of molecules across biological membranes. This property is crucial in drug delivery systems where enhanced bioavailability of therapeutic agents is desired. Studies have shown that it increases both paracellular and transcellular permeability without compromising epithelial integrity at specific concentrations (e.g., 2 mM) .

Comparative Analysis of Surfactants

The following table summarizes the biological activity profiles of this compound compared to other surfactants:

| Surfactant | Type | Concentration (mM) | Effect on Permeability | Cell Integrity |

|---|---|---|---|---|

| This compound | Nonionic | 2 | Increased paracellular permeability | Intact |

| Sodium Cholate | Anionic | 2 | Increased transcellular permeability | Mild disruption observed |

| N-Dodecyl-β-D-Maltoside | Nonionic | 2 | Similar to this compound | Intact |

Case Studies

- Permeation Enhancement : A study evaluated the action of this compound alongside sodium cholate in small intestinal mucosal explants. Results indicated that both surfactants significantly enhanced the permeability of lipophilic probes while maintaining cell morphology .

- Protein Solubilization : In proteomic analyses, this compound was shown to solubilize membrane proteins effectively, preserving their functional integrity. This characteristic is particularly beneficial in studies involving membrane protein extraction and analysis .

- Anti-Aggregation Properties : Research has highlighted the ability of this compound to prevent protein aggregation in biopharmaceutical formulations, showcasing its utility in stabilizing therapeutic proteins during storage and handling .

Toxicity and Safety Profile

While this compound is generally regarded as safe for use in laboratory and pharmaceutical applications, its effects on cellular systems vary with concentration and exposure duration. Studies indicate that at higher concentrations, there may be potential cytotoxic effects; thus, careful optimization is necessary for therapeutic applications .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQAWHSKSSAGF-OSZUAXKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.